3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile
Description
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile (CAS 372107-06-7) is a heterocyclic compound featuring a pyrazole core substituted with a formyl group, a thienyl moiety, and a propanenitrile chain. This structure combines electron-withdrawing (nitrile, formyl) and conjugated (thienyl) groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. It is commercially available through Santa Cruz Biotechnology in quantities ranging from 1 g to 5 g, priced at $266.00 per gram .
Properties
IUPAC Name |
3-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXNJXHRROPMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365814 | |
| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372107-06-7 | |
| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Acetylenic Ketones with Hydrazines
- Reaction Conditions: The reaction is typically carried out by refluxing an acetylenic ketone derivative containing a thiophene moiety with hydrazine or substituted hydrazines in an appropriate solvent such as toluene or ethanol.
- Mechanism: The hydrazine attacks the carbonyl group of the acetylenic ketone, followed by cyclization and aromatization to yield the pyrazole ring.
- Outcome: This step yields 3-thienyl-substituted pyrazoles, which serve as the scaffold for further functionalization.
Formylation at the 4-Position of the Pyrazole Ring
- Method: The formyl group is introduced via a Vilsmeier–Haack reaction, which involves treatment of the pyrazole intermediate with phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
- Conditions: The reaction is typically performed at low temperature (0 °C) initially, followed by heating to around 90 °C for several hours.
- Result: This reaction selectively introduces the aldehyde group at the 4-position of the pyrazole ring, yielding the 4-formyl derivative.
Attachment of the Propanenitrile Side Chain
- Approach: The propanenitrile moiety is introduced by nucleophilic substitution or condensation reactions involving nitrile-containing precursors.
- Typical Reaction: The pyrazole nitrogen (N-1) is alkylated with a suitable 3-bromopropanenitrile or related electrophile under basic conditions.
- Alternative: Direct condensation of the pyrazole aldehyde with cyanoalkylamines or cyanoacetic acid derivatives under reflux in ethanol or acetonitrile can also yield the nitrile-substituted product.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Acetylenic ketone (thiophene derivative), hydrazine hydrate, reflux in toluene | Cyclocondensation to form 3-thienyl-pyrazole | High yield (typically >80%) |
| 2 | Pyrazole intermediate, POCl3, DMF, 0 °C to 90 °C, 8 hours | Vilsmeier–Haack formylation at 4-position | Excellent yield (85-90%) |
| 3 | Formyl-pyrazole, 3-bromopropanenitrile, base (e.g., K2CO3), reflux in acetonitrile | N-alkylation to introduce propanenitrile | Moderate to high yield (70-85%) |
Analytical and Characterization Data
- Melting Point: Typically around 240–250 °C for the purified compound.
- IR Spectroscopy: Characteristic absorption bands include:
- NMR Spectroscopy:
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 231.27 g/mol (C11H9N3OS).
Research Findings and Optimization Notes
- The cyclocondensation step is sensitive to solvent choice and temperature; toluene reflux provides optimal yields.
- The Vilsmeier–Haack formylation is highly selective for the 4-position of the pyrazole ring, with minimal side reactions.
- Alkylation to introduce the propanenitrile group requires careful control of base and temperature to avoid side reactions such as over-alkylation or polymerization.
- Recrystallization from acetonitrile or dimethylformamide improves purity and yield of the final product.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Cyclocondensation | Acetylenic ketone, hydrazine hydrate | Reflux in toluene or ethanol | 80–90% | Forms pyrazole-thiophene core |
| Formylation | POCl3, DMF | 0 °C to 90 °C, 6–8 h | 85–90% | Vilsmeier–Haack reaction |
| N-Alkylation | 3-bromopropanenitrile, base (K2CO3) | Reflux in acetonitrile | 70–85% | Introduces propanenitrile side chain |
Chemical Reactions Analysis
Types of Reactions
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antipromastigote agent with desirable binding patterns in molecular docking studies.
Biological Research: The compound exhibits various biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile involves its interaction with molecular targets and pathways. For instance, in antipromastigote activity, the compound fits well in the active site of the LmPTR1 pocket, characterized by lower binding free energy . This interaction disrupts the normal function of the target enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Comparative Structural Features
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile | 372107-06-7 | C11H9N3OS | 231.27* | Formyl, thien-2-yl, nitrile |
| 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile | 1006508-15-1 | C7H8ClN3 | 169.61 | Chloro, methyl, nitrile |
| 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile | 1909-18-8 | C13H13N3O | 227.26 | Hydroxy, methyl, phenyl, nitrile |
| Compound 10 (Pyrazolo[1,5-a]pyrimidine derivative) | Not reported | C34H20N8S2 | 604.71 | Cyanopyrimidine, dimethylthienothiophene |
*Calculated based on molecular formula.
Key Observations :
- Electron-withdrawing vs. donating groups : The formyl and nitrile groups in the target compound enhance electrophilicity, contrasting with the electron-donating methyl and phenyl groups in analogs .
- Complexity : Compound 10 (from ) is a bis-pyrazolo-pyrimidine derivative with a larger molecular framework, suggesting applications in materials science or as a kinase inhibitor .
Physicochemical and Spectral Properties
Table 2: Analytical Data Comparison
| Compound Name | Melting Point (°C) | IR (νmax, cm⁻¹) | Key NMR Signals (δ, ppm) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported |
| 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile | Not reported | Not reported | Not reported |
| 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile | Not reported | Not reported | Not reported |
| Compound 7b (Thienothiophene derivative) | >300 | 3320 (NH₂), 1720 (C=O) | 2.22 (s, CH₃), 7.52 (s, pyrazole CH) |
| Compound 10 (Pyrazolo-pyrimidine) | Not reported | Not reported | 2.22 (s, CH₃), 8.9 (s, pyrimidine CH) |
Notes:
- The target compound lacks reported spectral data, but analogs like Compound 7b show characteristic IR peaks for C=O (1720 cm⁻¹) and NH₂ (3320 cm⁻¹), with distinct aliphatic (δ 2.22) and aromatic proton signals in NMR .
Biological Activity
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile, a compound with the molecular formula C11H9N3OS and CAS Number 372107-06-7, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant studies.
- Molecular Weight : 231.27 g/mol
- Molecular Formula : C11H9N3OS
- CAS Number : 372107-06-7
- Purity : ≥95%
Biological Activities
Research indicates that pyrazole derivatives, including thienopyrazoles, exhibit a range of biological activities such as:
- Antioxidant Activity : Recent studies have demonstrated that thienopyrazole compounds can act as antioxidants. For instance, they have been shown to protect erythrocytes from oxidative stress induced by toxic substances like 4-nonylphenol in fish models, reducing cellular malformations significantly compared to controls .
- Antimicrobial Properties : Various thienopyrazole derivatives possess antimicrobial activity against a spectrum of pathogens. Their effectiveness can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Potential : Some studies suggest that compounds similar to this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Thienopyrazole derivatives have been reported to exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
Case Study 1: Antioxidant Activity in Fish Models
A study assessed the protective effects of synthesized thienopyrazole compounds on the erythrocytes of Clarias gariepinus (African catfish) exposed to 4-nonylphenol. The results indicated:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound A | 12 ± 1.03 |
| Thienopyrazole Compound B | 0.6 ± 0.16 |
The thienopyrazole compounds significantly reduced the percentage of altered erythrocytes compared to the control group exposed solely to 4-nonylphenol .
Case Study 2: Antimicrobial Activity
In a separate investigation, various thienopyrazole derivatives were tested against several bacterial strains. The results showed that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting their potential as lead compounds for developing new antibiotics.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action for its biological activities often involves interaction with specific cellular targets, leading to modulation of signaling pathways associated with oxidative stress and inflammation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclocondensation of acetylenic ketones with hydrazines. Key parameters include:
- Catalyst selection : Use of acid/base catalysts (e.g., triethylamine) to promote cyclization .
- Temperature control : Reactions often require low temperatures (–20°C to –15°C) to stabilize intermediates, as seen in analogous pyrazole syntheses .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (2-propanol) improves purity .
- Data Table :
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Cyclocondensation | Hydrazine + acetylenic ketone, triethylamine, –20°C | 60–75% |
| Purification | Ethyl acetate/hexane (1:4) | 85–90% purity |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
- Methodology :
- NMR :
- ¹H NMR : Peaks at δ 5.93 (pyrazole C-H), δ 7.61–7.78 (thiophene/protonated aromatic signals) .
- ¹³C NMR : Signals for nitrile (δ 118–123 ppm), formyl (δ 190–195 ppm), and thiophene carbons .
- MS : Molecular ion [M]+ at m/z 243 (C₁₁H₉N₃OS) with fragmentation patterns confirming substituents .
- IR : Stretching bands for nitrile (~2264 cm⁻¹) and formyl (~1680 cm⁻¹) groups .
Q. How is the compound screened for initial biological activity, and what assays are prioritized?
- Methodology :
- Antipromastigote activity : Assessed via Leishmania culture models, with IC₅₀ values compared to miltefosine .
- Antibacterial screening : Disk diffusion assays against S. aureus and E. coli .
- Molecular docking : Preliminary docking into LmPTR1 (PDB: 4APH) to predict binding affinity (ΔG < –8 kcal/mol) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity and target selectivity?
- Methodology :
- SAR Studies : Compare analogs like 3-(3-fluorophenyl)-4-formyl derivatives, which show enhanced membrane disruption .
- Functional group swaps : Replacing the nitrile with an amine reduces antipromastigote activity by 40%, highlighting its role in target interaction .
- Data Table :
| Derivative | Modification | IC₅₀ (Leishmania) | Binding ΔG (kcal/mol) |
|---|---|---|---|
| Parent compound | None | 12 µM | –8.2 |
| 3-Fluoro analog | Fluorine at thiophene | 8 µM | –9.1 |
| Nitrile → Amine | –CN → –NH₂ | 20 µM | –6.5 |
Q. What mechanistic insights explain contradictions in reported biological activities (e.g., divergent IC₅₀ values across studies)?
- Methodology :
- Purity analysis : HPLC or LC-MS to rule out impurities (e.g., unreacted hydrazines) affecting bioassays .
- Assay variability : Standardize protocols (e.g., fixed incubation time, serum concentration) to minimize discrepancies .
- Off-target effects : Use CRISPR-edited L. major strains to validate target specificity .
Q. How can computational methods guide the optimization of reaction pathways for scale-up synthesis?
- Methodology :
- DFT calculations : Predict transition states for cyclocondensation to identify rate-limiting steps .
- Solvent optimization : COSMO-RS simulations to select solvents improving yield (e.g., dichloromethane vs. DMF) .
- Case Study : Replacing THF with dichloromethane in diazomethane reactions increased yield by 15% .
Q. What strategies mitigate byproduct formation during nucleophilic substitution at the pyrazole ring?
- Methodology :
- Protecting groups : Temporarily block the formyl group with acetals to prevent side reactions .
- Regioselective catalysis : Use Pd(0) catalysts to direct substitution at C-3/C-5 positions .
- Real-time monitoring : In-situ IR or Raman spectroscopy to track reaction progress and adjust conditions .
Tables for Comparative Analysis
Table 1 : Comparison of Biological Activities Across Analogous Compounds
| Compound | Structure | Antipromastigote IC₅₀ (µM) | Antibacterial Zone (mm) |
|---|---|---|---|
| Parent | Pyrazole-thiophene-nitrile | 12 | 14 (S. aureus) |
| 3-(4-Fluorophenoxy)propanenitrile | Fluorophenyl-nitrile | >50 | 18 (E. coli) |
| 1,3-Diaza-2,4-cyclopentadienes | Pyrazole-cyclopentadiene | 25 | 10 (S. aureus) |
Table 2 : Key Reaction Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Unreacted hydrazine | Incomplete cyclocondensation | Extend reaction time (48 hr vs. 24 hr) |
| Oxidized nitrile | Air exposure | Use inert atmosphere (N₂/Ar) |
| Di-substituted pyrazole | Over-substitution | Limit electrophile equivalents (1.1 eq) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
